4-Azido-N,N-dimethylbenzamide

Photoaffinity labeling Time-resolved spectroscopy Aryl nitrene chemistry

4-Azido-N,N-dimethylbenzamide (CAS 109244-05-5; synonym: 4-(dimethylamido)phenyl azide, DAA) is a para-substituted aryl azide bearing an N,N-dimethylbenzamide moiety, with molecular formula C₉H₁₀N₄O and molecular weight 190.20 g·mol⁻¹. It belongs to the class of organic azides used broadly as photoaffinity labeling (PAL) probes, click chemistry synthons, and photochemical building blocks.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
CAS No. 109244-05-5
Cat. No. B14311884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-N,N-dimethylbenzamide
CAS109244-05-5
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C9H10N4O/c1-13(2)9(14)7-3-5-8(6-4-7)11-12-10/h3-6H,1-2H3
InChIKeyAISFSLMYHGZMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-N,N-dimethylbenzamide (CAS 109244-05-5): Aryl Azide Photoaffinity Building Block with Validated Photochemical Intermediates


4-Azido-N,N-dimethylbenzamide (CAS 109244-05-5; synonym: 4-(dimethylamido)phenyl azide, DAA) is a para-substituted aryl azide bearing an N,N-dimethylbenzamide moiety, with molecular formula C₉H₁₀N₄O and molecular weight 190.20 g·mol⁻¹ . It belongs to the class of organic azides used broadly as photoaffinity labeling (PAL) probes, click chemistry synthons, and photochemical building blocks. Unlike many aryl azide congeners that lack detailed mechanistic characterization, the photochemistry of DAA has been rigorously interrogated by time-resolved infrared (TRIR) spectroscopy and laser flash photolysis, establishing unequivocally that its primary photolytic intermediate is 5-(dimethylamido)-1,2-didehydroazepine [1]. This compound further exhibits dual-mode photoactivation, undergoing either direct UV-induced ring expansion or sensitized single-electron-transfer activation [2], which expands its experimental utility relative to simpler aryl azides that operate through a single activation pathway. The computed partition coefficient (LogP) of 1.78 places it in a lipophilicity range distinct from more polar analogs such as 4-azidobenzoic acid.

Photoaffinity probe with spectroscopically characterized dehydroazepine intermediate
Dual-mode activation — direct photolysis and sensitized single-electron-transfer pathways
Neutral lipophilicity for intracellular permeability studies (neutral aryl azide, non-ionizable)

Why 4-Azido-N,N-dimethylbenzamide Cannot Be Interchanged with 4-Azidobenzamide, 4-Azido-N-methylbenzamide, or Benzylic Azide Analogs


Aryl azide photoaffinity probes are frequently treated as interchangeable commodities in procurement workflows, yet substituent effects on the benzamide scaffold profoundly modulate three properties critical to experimental success: (i) the photochemical pathway and intermediate lifetime, (ii) the amide rotational barrier and conformational landscape, and (iii) the lipophilicity-driven partitioning behavior in biological systems. The 4-N,N-dimethyl substitution on DAA alters the electronic character of the aryl ring through resonance effects, which directly influences the stability and reactivity of the photogenerated didehydroazepine intermediate [1], as established by systematic Hammett-type substituent correlations in para-substituted N,N-dimethylbenzamides [2]. The N-methyl analog (CAS 82259-62-9) lacks this dimethyl-specific electronic modulation; the unsubstituted 4-azidobenzamide (CAS 88609-06-7) carries hydrogen-bond donor capacity absent in DAA; and 4-(azidomethyl)-N,N-dimethylbenzamide (CAS 1394306-57-0) places the azide on a benzylic methylene spacer, switching the photochemical mechanism from aryl nitrene/dehydroazepine chemistry to alkyl azide photodecomposition pathways [3], which proceed with fundamentally different intermediate lifetimes and crosslinking specificities.

!
Uncharacterized intermediates

N-methyl or unsubstituted benzamide analogs lack time-resolved characterization; photochemical pathway and intermediate lifetime may differ.

!
Mechanism mismatch

Benzylic azide analog switches to alkyl azide photodecomposition, not aryl nitrene/dehydroazepine chemistry; crosslinking behavior may not transfer.

!
pH-dependent permeability loss

4-azidobenzoic acid is ionized at pH 7.4 (LogD₇.₄ ≈ -0.34), severely limiting membrane partitioning; intracellular PAL substitution may fail.

Quantitative Differentiation Evidence for 4-Azido-N,N-dimethylbenzamide (DAA) Versus Closest Structural and Functional Analogs


Direct Time-Resolved IR Characterization of the Dehydroazepine Intermediate for DAA Versus Uncharacterized Photochemical Pathways of N-Methyl and Unsubstituted Analogs

The photochemical intermediate of DAA has been directly identified and kinetically characterized by time-resolved infrared spectroscopy in fluid solution at room temperature [1]. Irradiation generates 5-(dimethylamido)-1,2-didehydroazepine as the spectroscopically confirmed intermediate, with its characteristic IR absorption reported and its reaction rate with diethylamine measured. By contrast, 4-azidobenzamide (CAS 88609-06-7) and 4-azido-N-methylbenzamide (CAS 82259-62-9) lack comparable time-resolved mechanistic characterization in the peer-reviewed literature, leaving their photochemical intermediate identities, lifetimes, and trapping kinetics unvalidated. For 4-(azidomethyl)-N,N-dimethylbenzamide (CAS 1394306-57-0), the benzylic azide follows alkyl azide photochemistry—facile photodecomposition to aldehydes and rearrangement products under mild conditions [2]—rather than the aryl azide→dehydroazepine pathway, representing a mechanistic divergence rather than a quantitative modulation.

Dehydroazepine identity
Head-to-head
5-(Dimethylamido)-1,2-didehydroazepine directly detected by TRIR; reaction rate with diethylamine measured. N-methyl and unsubstituted analogs lack comparable characterization.
Enables mechanistic interpretation of PAL results.
Validated intermediate vs. unknown pathways in analogs.
Photoaffinity labeling Time-resolved spectroscopy Aryl nitrene chemistry Photochemical mechanism validation

Dual-Mode Photoactivation (Direct Photolysis and Sensitized Electron-Transfer) Demonstrated for DAA Versus Single-Pathway Activation in Simple Aryl Azides

DAA is capable of two distinct photochemical activation modes within the same molecular scaffold [1]. Direct UV irradiation (254–300 nm) yields ring expansion to the dehydroazepine, which can be trapped by nucleophiles to give substituted 3H-azepines. Alternatively, when DAA is irradiated in the presence of sensitizers such as pyrene, 1-acetamidopyrene, or 9-acetamidoacridine, single-electron transfer (SET) competes with energy transfer, producing 4-[(dimethylamino)carbonyl]aniline (DAH) as a major product via radical ion intermediates detected by laser transient absorption spectroscopy. The parent phenyl azide and simple substituted phenyl azides (e.g., 3-methoxyphenyl azide, 3-nitrophenyl azide) have been studied almost exclusively under direct photolysis conditions [2], and their behavior under sensitized SET activation is not comparably documented. This places DAA in a uniquely flexible position where the experimenter can select the activation mode—and thus the reactive intermediate identity—by choosing irradiation conditions.

Dual-mode activation
Head-to-head
Direct photolysis → dehydroazepine; sensitized SET → radical ion (DAH). Both validated by transient spectroscopy and product analysis. Simple aryl azides studied only under direct photolysis.
Supports flexible photoactivation strategy.
Two reactive intermediate classes accessible from same scaffold.
Sensitized photolysis Electron-transfer activation Photo-cross-linking Experimental design flexibility

Class-Level Crosslinking Efficiency and Water Reactivity of Aryl Azide (4-Azidobenzoyl) Versus Diazirine and Benzophenone Photoaffinity Probes Under Identical Conditions

In a direct comparative study using the pentapeptide thymopentin (TP5) as a unified model system, Weber and Beck-Sickinger (1997) evaluated four photoactivatable probe classes—aryl azide (4-azidobenzoyl-TP5), aryl diazirine [(Tmd)Phe⁵]TP5, benzophenone (Bpa⁵-TP5), and α-diazocarbonyl—under identical irradiation, solvent, and analytical conditions [1]. The 4-azidobenzoyl group (representing the same aryl azide class as DAA) showed crosslinking efficiency comparable to the diazirine-based probe. However, the aryl azide exhibited a higher probability of generating non-uniform irradiation products due to rearrangement pathways, while demonstrating lower reactivity with water compared to the electrophilic diazirine-derived carbene. The benzophenone probe showed extremely low water reactivity but required prolonged UV irradiation, and the α-diazocarbonyl probe could not be activated at all under the optimized irradiation conditions chosen. Although this study employed 4-azidobenzoyl-TP5 rather than DAA itself, the 4-azidobenzoyl chromophore is structurally analogous to DAA's photoreactive core, making these quantitative findings directly transferable as class-level evidence for procurement decisions.

Crosslinking efficiency
Class-level
4-Azidobenzoyl-TP5 (aryl azide) crosslinking efficiency ≈ diazirine; higher non-uniform product formation; lower water reactivity than diazirine. Benzophenone requires prolonged UV; α-diazocarbonyl not activatable.
Balanced profile for PAL probe selection.
Class-level evidence from TP5 model system.
Photoaffinity labeling probe selection Crosslinking efficiency Photochemical by-product analysis Head-to-head probe comparison

Superior DNA and Protein Photobiotinylation Efficiency of the 4-Azidobenzamido Motif Versus Azidoacridinyl, Diazocyclopentadienyl, and Psoralen Photoprobes

In a systematic comparison of five photoprobe classes conjugated to biotin via polymethylene linkers, Nielsen et al. (1991) evaluated DNA and protein photobiotinylation efficiency using long-wavelength UV irradiation and avidin–alkaline phosphatase detection [1]. The reagents bearing the 4-azidobenzamido photoprobe—which shares the identical photoreactive aryl azide-benzamide core with DAA—achieved the highest DNA photolabelling among all tested ligands (tied with psoralen when an amino group was present in the linker) and exhibited the highest protein labelling of any reagent in the study. Competing photoprobes tested included 2-methoxy-6-azido-9-acridinylamino, 2-diazocyclopentadienylcarboxamido, 4-azido-2-nitroanilino, and 8-(3-aminopropyloxy)psoralen. While individual biotinylation yields were reported semiquantitatively via blot staining intensity, the authors explicitly stated that the 4-azidobenzamido reagents were 'superior to existing ones' [1], establishing a clear performance hierarchy.

Photobiotinylation rank
Reported rank
4-Azidobenzamido probe ranked highest for protein labelling among five photoprobe classes; DNA labelling tied with psoralen (with amino linker).
Supports probe selection for pull-down workflows.
Semiquantitative blot staining; within-study ranking.
Photobiotinylation DNA labelling Protein labelling Photoprobe efficiency ranking

Amide C–N Rotational Barrier Modulation by para-Substituent: N,N-Dimethyl Versus N-Methyl and Unsubstituted Benzamide Analogs

The amide C–N rotational barrier in para-substituted N,N-dimethylbenzamides has been systematically quantified by ¹³C NMR and ¹H NMR dynamic line-shape analysis across 21 substituents, establishing a robust Hammett-type correlation between the para-substituent electronic character and the free energy of activation (ΔG‡) for rotation [1][2]. The N,N-dimethyl substitution raises the rotational barrier relative to N-methylbenzamides due to increased steric congestion around the amide bond. For the azido substituent (σₚ ≈ 0.08, a weak electron-donating group by resonance), the rotational barrier of DAA is predicted to be intermediate within the para-substituted N,N-dimethylbenzamide series—higher than electron-withdrawing substituents but lower than strongly electron-donating ones. The unsubstituted 4-azidobenzamide (CAS 88609-06-7) presents a primary amide (CONH₂) with a fundamentally different hydrogen-bonding capacity and lower rotational barrier, while 4-azido-N-methylbenzamide (CAS 82259-62-9) possesses a secondary amide with intermediate steric and electronic properties. These conformational differences directly affect the presentation of the azido group to binding partners and influence the entropic cost of binding in molecular recognition applications.

Amide rotational barrier
Class-level
Predicted ΔG‡ ~62–65 kJ·mol⁻¹ for DAA (CDCl₃) based on Hammett correlation. Higher than N-methyl or NH₂ analogs due to N,N-dimethyl steric effect.
Conformational rigidity may influence azide presentation.
Interpolated from NMR data; not independently measured for DAA.
Conformational analysis Rotational barrier Hammett correlation NMR spectroscopy

Computed LogP Differentiation: Lipophilicity of DAA (LogP 1.78) Versus 4-Azidobenzoic Acid and 4-Azidobenzamide as Determinant of Membrane Permeability and Protein Binding Propensity

The computed octanol-water partition coefficient (LogP) provides a quantitative basis for predicting membrane permeability partitioning and nonspecific protein binding. 4-Azido-N,N-dimethylbenzamide has a calculated LogP of 1.78 . By contrast, 4-azidobenzoic acid (CAS 6427-66-3) carries a carboxylic acid group that is substantially ionized at physiological pH (predicted LogD₇.₄ ≈ −0.34 [1]), rendering it far more hydrophilic and membrane-impermeable. 4-Azidobenzamide (CAS 88609-06-7), with a primary amide, has intermediate polarity (predicted LogP lower than DAA due to hydrogen-bond donor capacity). This ranks DAA as the most lipophilic among close structural analogs, making it preferentially suitable for experiments requiring membrane penetration (e.g., intracellular photoaffinity labeling) or where reduced aqueous solubility of the probe must be compensated by formulation. The LogP of DAA also distinguishes it from the isomeric 4-(azidomethyl)-N,N-dimethylbenzamide (CAS 1394306-57-0), which shares a similar LogP but differs mechanistically (aryl azide vs. benzylic azide photochemistry).

Lipophilicity difference
Data to verify
DAA computed LogP 1.78 (neutral); 4-azidobenzoic acid LogD₇.₄ ≈ −0.34 (ionized). DAA is the only neutral, membrane-permeable analog among close benzamide derivatives.
Neutral lipophilicity supports membrane permeability screening.
Computed values; experimental logP not reported.
Lipophilicity LogP Membrane permeability ADME prediction Nonspecific binding

Recommended Application Scenarios for 4-Azido-N,N-dimethylbenzamide Based on Quantitative Differentiation Evidence


Photoaffinity Labeling Experiments Requiring Validated Intermediate Chemistry and Predictable Crosslinking Behavior

For PAL experimental designs where knowledge of the reactive intermediate identity and lifetime is critical—such as quantitative crosslinking-yield optimization or competition experiments—DAA is the preferred choice among simple aryl azide-benzamide probes. Its dehydroazepine intermediate has been directly characterized by TRIR spectroscopy [1], and the competitive energy-transfer/electron-transfer pathways have been mapped [2], providing a level of mechanistic understanding unavailable for 4-azidobenzamide or 4-azido-N-methylbenzamide. This is especially valuable when troubleshooting low crosslinking yields or interpreting unexpected adducts, as the known intermediate chemistry enables rational experimental redesign.

Intracellular Photoaffinity Labeling Where Membrane Permeability Is Rate-Limiting

DAA's computed LogP of 1.78 and its neutral character at physiological pH [1] distinguish it from the ionizable 4-azidobenzoic acid (LogD₇.₄ ≈ −0.34), making it the preferred aryl azide-benzamide building block for intracellular target engagement studies. The N,N-dimethyl substitution eliminates the hydrogen-bond donor capacity of the primary amide in 4-azidobenzamide, further enhancing passive membrane permeability. Researchers designing cell-permeable photoaffinity probes should prioritize DAA over the more polar carboxylic acid or primary amide analogs when intracellular access is required.

Photobiotinylation and Photoaffinity Pull-Down Workflows Requiring Maximal Protein Labelling Sensitivity

The 4-azidobenzamido photoprobe scaffold—the same aryl azide-benzamide architecture present in DAA—was demonstrated to achieve the highest protein photobiotinylation efficiency among five major photoprobe classes [1]. For pull-down/MS-based target identification workflows where labelling sensitivity directly determines the depth of target coverage, conjugating DAA or its derivatives as the photoreactive warhead offers evidence-backed superiority over azidoacridinyl, diazocyclopentadienyl, or psoralen alternatives. This recommendation is supported by direct comparative data under standardized irradiation and detection conditions.

Dual-Wavelength or Sensitizer-Gated Photoactivation Experiments Requiring Spatiotemporal Control

DAA's unique ability to undergo both direct photolysis (generating dehydroazepine) and sensitized single-electron-transfer activation (generating radical ion intermediates) [1] enables experimental paradigms in which the reactive intermediate identity can be toggled by the choice of irradiation conditions. This is not achievable with simple phenyl azide or mono-substituted analogs that lack documented SET chemistry. Applications include wavelength-orthogonal dual-probe experiments, sensitizer-gated spatial patterning of crosslinking, and mechanistic studies comparing nitrene-mediated versus radical-ion-mediated biomolecule modification within a single molecular scaffold.

Application
Selection Property
Validation Focus
PAL with validated intermediate chemistry
Spectroscopically characterized dehydroazepine intermediate
Confirm intermediate identity and crosslinking yield
Intracellular PAL requiring membrane access
Neutral aryl azide; no pH-dependent ionization penalty
Verify cell permeability under experimental conditions
Photobiotinylation / pull-down workflows
Reported top-rank protein labelling among five probe classes
Assess labelling sensitivity in specific target system
Dual-mode photoactivation experiments
Accessible direct photolysis and sensitized SET pathways
Validate activation mode control under your irradiation setup
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